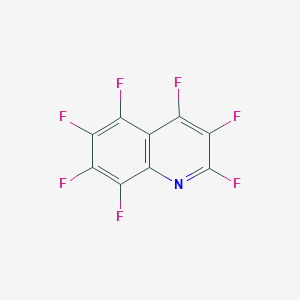

Quinoline, heptafluoro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline, heptafluoro-, also known as Quinoline, heptafluoro-, is a useful research compound. Its molecular formula is C9F7N and its molecular weight is 255.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoline, heptafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, heptafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoline derivatives are known for their broad pharmacological activities, including anticancer, antibacterial, and antiviral properties. Heptafluoro-quinoline specifically has been investigated for its potential in drug development due to the enhanced biological activity conferred by fluorination.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds derived from heptafluoro-quinoline have shown promise against various viruses, including HIV and HCV. In one study, a heptafluoro-quinoline derivative inhibited HIV-1 integrase with an IC50 value of 0.37 μM, indicating its potential as a therapeutic agent against viral infections .

Antimicrobial Properties

Heptafluoro-quinoline has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibition against Mycobacterium tuberculosis, with some compounds achieving 100% inhibition at low concentrations (6.25 μg/mL) . This highlights the compound's potential in treating tuberculosis.

Material Science

The unique properties of heptafluoro-quinoline make it valuable in the development of advanced materials. Its fluorinated structure enhances thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.

Polymer Applications

Heptafluoro-quinoline is utilized in creating specialty polymers that require high performance under extreme conditions. Its incorporation into polymer matrices can improve mechanical properties and resistance to solvents .

Environmental Applications

Fluorinated compounds like heptafluoro-quinoline are being explored for their roles in environmental remediation. Their chemical stability allows them to be used in the degradation of pollutants.

Pollutant Degradation

Studies have shown that heptafluoro-quinoline can interact with various environmental pollutants, potentially aiding in their breakdown. The compound's ability to form stable complexes with heavy metals enhances its application in environmental cleanup efforts .

Synthesis and Chemical Properties

The synthesis of heptafluoro-quinoline involves several chemical reactions that enhance its properties. For example, it can be synthesized through the chlorination of quinoline followed by reaction with potassium fluoride at elevated temperatures . This method not only yields high purity products but also allows for further functionalization to tailor specific applications.

Data Table: Summary of Applications

Case Studies

- Antiviral Screening : A study conducted on a series of heptafluoro-quinoline derivatives demonstrated their efficacy against HCV, with one compound showing an EC50 value as low as 3.1 μM .

- Material Durability : Research on polymer composites incorporating heptafluoro-quinoline revealed improved resistance to thermal degradation and chemical attack compared to non-fluorinated counterparts .

- Environmental Impact : A recent investigation into the use of heptafluoro-quinoline in pollutant degradation showed promising results in reducing heavy metal concentrations in contaminated water sources .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Fluorine atoms at positions 2 and 4 are highly susceptible to nucleophilic attack due to their proximity to the electron-deficient pyridine ring.

Reactivity with Sulfur and Oxygen Nucleophiles

-

Sulfur nucleophiles (e.g., thiophenol, thiourea): Attack occurs predominantly at position 4 in quinoline derivatives .

-

Oxygen nucleophiles (e.g., methoxide, hydroxide): Substitution favors position 2, followed by position 4 .

Regioselectivity Comparison

| Nucleophile Type | Major Site of Attack (Quinoline) | Major Site of Attack (Isoquinoline) |

|---|---|---|

| Sulfur (e.g., SH⁻) | 4-position | 6-position |

| Oxygen (e.g., OH⁻) | 2- and 4-positions | 1-position |

Mechanistic studies attribute this selectivity to the interplay of nucleophile hardness/softness and inductive effects from fluorine substituents .

Reaction with Hydrogen Halides

Heptafluoroquinoline reacts with HCl or HBr at room temperature, replacing fluorine atoms at positions 2 and 4 sequentially :

-

Step 1 : Substitution at position 2 → 2-chloro/heptafluoroquinoline.

-

Step 2 : Substitution at position 4 → 2,4-dichloro/heptafluoroquinoline.

Reactivity Order

Heptafluoroquinoline≫Heptafluoroisoquinoline>Pentafluoropyridine

Hydrolysis and Alcoholysis

Controlled hydrolysis or methanolysis yields mono-substituted derivatives:

-

Slow dilution with water/methanol: Produces 2-hydroxy- or 2-methoxy-heptafluoroquinoline .

-

Rapid dilution : Regenerates heptafluoroquinoline due to kinetic control .

Mechanism : Protonation of the pyridine nitrogen enhances electrophilicity, facilitating nucleophilic displacement of fluoride .

Photochemical Reactions

Under UV light and Lewis acid catalysis (e.g., BF3), heptafluoroquinoline undergoes cycloaddition with alkenes to form sterically congested polycyclic products .

Example Reaction

| Quinoline Derivative | Alkene | Product | Regioselectivity |

|---|---|---|---|

| 5-Substituted quinoline | 1-Hexene | 8-to-5 Cycloadduct | >20:1 dr |

Key Factors :

-

Lewis acids (BF3) lower the energy barrier for radical cycloaddition.

-

Substituent position dictates regioselectivity (e.g., 5-substituents favor 8-to-5 products) .

Interaction with Amines and Hydrazines

Heptafluoroquinoline reacts with ammonia or hydrazine monohydrate to form 2-amino- and 4-amino-substituted derivatives. Further substitution occurs in the benzene ring (likely position 7) .

Reaction Pathway

-

Primary substitution : NH3 → 2-amino-heptafluoroquinoline.

-

Secondary substitution : Attack at position 4 or benzene ring.

Comparative Reactivity with Analogues

Mechanistic Insights

-

Electrophilic activation : Protonation or Lewis acid coordination enhances electrophilicity at specific positions .

-

Steric effects : Bulky substituents on nucleophiles or quinoline influence reaction rates and regioselectivity .

Table 2: Substituent Effects on Regioselectivity

| Substituent Position (Quinoline) | Preferred Nucleophile Attack Site |

|---|---|

| 5- or 7-Substituted | 8-to-5 Cycloadduct |

| 6- or 8-Substituted | 5-to-8 Cycloadduct |

Heptafluoroquinoline’s reactivity is a cornerstone for synthesizing fluorinated heterocycles with applications in materials science and pharmaceuticals. Its regioselective substitution patterns and compatibility with diverse nucleophiles make it a valuable scaffold for advanced synthetic methodologies.

Eigenschaften

CAS-Nummer |

13180-38-6 |

|---|---|

Molekularformel |

C9F7N |

Molekulargewicht |

255.09 g/mol |

IUPAC-Name |

2,3,4,5,6,7,8-heptafluoroquinoline |

InChI |

InChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |

InChI-Schlüssel |

PXEKJPZSMAMHCB-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |

Kanonische SMILES |

C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |

Key on ui other cas no. |

13180-38-6 |

Synonyme |

Quinoline, heptafluoro- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.